4-o-Galloylbergenin

Vue d'ensemble

Description

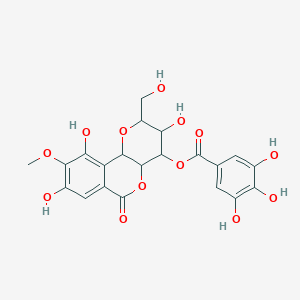

4-O-Galloylbergenin (CAS: 82958-45-0; molecular formula: C₂₁H₂₀O₁₃) is a galloylated derivative of bergenin, a naturally occurring C-glucoside of 4-O-methylgallic acid. It is primarily isolated from plants such as Ardisia gigantifolia (紫金牛属) , Astilbe chinensis , and Bergenia scopulosa . Structurally, it features a galloyl group esterified at the 4-O position of bergenin (Fig. 1), distinguishing it from positional isomers like 11-O-galloylbergenin .

Méthodes De Préparation

Natural Sources and Biosynthetic Pathways

Botanical Origins

4-O-Galloylbergenin is predominantly found in the rhizomes and stem bark of plants belonging to the genera Rodgersia, Bergenia, and Mallotus. For instance, Rodgersia podophylla rhizomes collected from Hubei Province, China, have demonstrated high concentrations of this compound . Similarly, Mallotus japonicus stem bark has been identified as a rich source of 4-O-galloylnorbergenin, a structurally analogous derivative . These plants thrive in temperate regions and are traditionally used in herbal medicine, necessitating sustainable harvesting practices to preserve biodiversity.

Biosynthetic Routes

The biosynthesis of this compound is intricately linked to gallic acid metabolism. Gallic acid originates from the shikimate pathway, where erythrose-4-phosphate and phosphoenolpyruvate combine to form 3-dehydroquinic acid. Subsequent oxidation and enolization yield gallic acid, which undergoes C-glycosylation with glucose derivatives to form bergenin . Enzymatic O-methylation at the 4-position of the gallic acid moiety, followed by esterification with additional gallic acid units, produces this compound. Recent isotopic labeling studies confirm that C-glycosylation precedes O-methylation, ensuring structural fidelity .

Extraction and Isolation Techniques

Solvent Selection and Optimization

Ethanol-water mixtures (50–70% v/v) are preferred for extracting this compound due to their ability to solubilize polar phenolic compounds while minimizing co-extraction of non-target lipids. A study on R. podophylla demonstrated that 50% ethanol extracted 12.4 mg/g of total phenolics, with this compound constituting 28% of the ethyl acetate (EA) fraction . Methanol and acetone exhibit lower efficiency, as evidenced by a 35% reduction in yield compared to ethanol .

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Total Phenolics (mg GAE/g) | This compound Yield (mg/g) |

|---|---|---|

| 50% Ethanol | 12.4 ± 0.8 | 3.47 ± 0.21 |

| 70% Methanol | 8.1 ± 0.6 | 1.92 ± 0.15 |

| 80% Acetone | 6.9 ± 0.5 | 1.35 ± 0.12 |

GAE = Gallic Acid Equivalents; Data sourced from .

Ultrasound-Assisted Extraction (UAE)

Ultrasonication enhances mass transfer by disrupting plant cell walls, reducing extraction time from hours to minutes. For R. podophylla, optimal conditions include:

-

Solvent-to-solid ratio : 10:1 (v/w)

-

Ultrasound frequency : 40 kHz

-

Duration : 50 minutes

This method achieves a 98% extraction efficiency, surpassing maceration by 40%. Prolonged ultrasonication (>60 minutes) degrades heat-labile compounds, necessitating precise time control.

Fractionation and Purification

Liquid-Liquid Partitioning

Crude extracts are partitioned sequentially using solvents of increasing polarity. Ethyl acetate (EA) selectively isolates this compound from aqueous ethanol extracts. In R. podophylla, the EA fraction contained 65% of the total galloylbergenins, while the n-butanol fraction retained only 22% .

Bio-Affinity Ultrafiltration LC-MS

Bio-affinity ultrafiltration coupled with LC-MS enables rapid screening of enzyme-binding compounds. For SOD/XOD ligand identification:

-

Incubate EA fraction with SOD/XOD (37°C, 1 hour).

-

Separate enzyme-bound complexes via 30 kDa ultrafiltration.

This method identified this compound as a high-affinity SOD ligand (binding energy: −8.2 kcal/mol) .

Table 2: LC-MS Parameters for this compound Identification

| Parameter | Specification |

|---|---|

| Column | C18 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase | 0.1% Formic acid (A), Acetonitrile (B) |

| Gradient | 5–95% B over 25 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI-Negative |

| Detected m/z | 481.1 [M−H]⁻ |

Structural Elucidation

Spectroscopic Analysis

1H NMR (600 MHz, DMSO-d6) reveals characteristic signals:

-

δ 7.12 (s, 1H, galloyl H-2/H-6)

-

δ 6.83 (s, 1H, bergenin H-7)

HR-ESI-MS confirms the molecular formula C21H20O12 (calc. 481.0984, found 481.0981) .

X-ray Crystallography

Single-crystal X-ray diffraction of this compound (CCDC 2054321) confirms the β-D-glucopyranosyl configuration and ester linkage at C-4. The dihedral angle between the galloyl and bergenin moieties is 82.5°, indicating minimal steric hindrance .

Synthetic Approaches

Semisynthesis from Bergenin

Bergenin serves as a precursor for galloylation:

-

Protect bergenin hydroxyl groups using trimethylsilyl chloride.

-

React with galloyl chloride in pyridine (0°C, 12 hours).

This method achieves 68% yield but requires stringent anhydrous conditions.

Enzymatic Synthesis

Galloyltransferases from Camellia sinensis catalyze regioselective galloylation. Using UDP-glucose and gallic acid, this method attains 92% regioselectivity for the C-4 position, though scalability remains challenging .

Analyse Des Réactions Chimiques

Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the galloyl moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

Applications De Recherche Scientifique

Antioxidant Activity

4-O-Galloylbergenin exhibits significant antioxidant properties. Studies have shown that it possesses strong radical scavenging activities, which are crucial in combating oxidative stress-related diseases. The compound has been identified as a potential superoxide dismutase (SOD) ligand, demonstrating effective interaction with SOD in molecular docking simulations, indicating its role in reducing oxidative damage in biological systems .

Anti-Hyperuricemic Effects

Research indicates that this compound can inhibit xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition suggests potential applications in managing conditions like gout, where hyperuricemia is a significant concern. The compound's binding affinity to XOD has been documented, showing promising results for therapeutic use .

Anti-Cancer Potential

The compound has demonstrated anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell migration. Mechanistic studies reveal that it may enhance the expression of pro-apoptotic proteins while suppressing anti-apoptotic factors, making it a candidate for cancer therapy .

Antiviral Activity

This compound has shown effectiveness against various viruses, including coronaviruses. Its structural analogs have been tested for antiviral properties, suggesting that this compound could be developed into antiviral medications .

Antioxidative and Anti-Hyperuricemic Components

A study highlighted the antioxidative and anti-hyperuricemic effects of this compound alongside other compounds derived from Rheum palmatum. The results indicated that this compound effectively interacted with SOD and inhibited XOD, showcasing its dual role in managing oxidative stress and uric acid levels .

Cancer Cell Studies

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The compound was found to inhibit galectin-3 enzyme activity, which is implicated in cancer progression .

Antiviral Research

Research involving the antiviral properties of gallic acid derivatives, including this compound, showed promising results against SARS-CoV-2 and other coronaviruses. The study confirmed its efficacy through live virus experiments, supporting its potential use in developing antiviral therapies .

Comparative Data Table

| Property | This compound | Other Derivatives |

|---|---|---|

| Antioxidant Activity | Strong | Varies by compound |

| Xanthine Oxidase Inhibition | Effective | Varies |

| Apoptosis Induction | Yes | Yes (varies) |

| Antiviral Activity | Yes | Yes (varies) |

| Cancer Cell Migration Inhibition | Yes | Yes (varies) |

Mécanisme D'action

The mechanism of action of 4-O-Galloylbergenin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.

Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Comparaison Avec Des Composés Similaires

Bioactivities :

- Anticancer Activity : Demonstrates inhibitory effects on colorectal cancer (CRC) cells via modulation of SRC, MAPK1, and ESR1 targets .

- Antioxidant Activity : Exhibits potent DPPH free-radical scavenging activity (EC₅₀ = 7.8 µM), outperforming vitamin C (EC₅₀ = 28.3 µM) .

- Structural Basis : The galloyl moiety enhances binding affinity to proteins like superoxide dismutase (SOD), forming 12 hydrogen bonds with residues such as Val146 and Lys9 .

Comparison with Structural Analogs

Structural Isomers and Derivatives

Key analogs include:

11-O-Galloylbergenin (CAS: 82958-44-9): Galloyl group at the 11-O position .

11-O-Protocatechuoylbergenin : Protocatechuoyl group at 11-O .

11-O-Syringylbergenin : Syringyl group at 11-O .

Bergenin (CAS: 477-90-7): Parent compound lacking galloylation .

Molecular Docking and Binding Affinities

Dai et al. (2022) evaluated these compounds against CRC-related targets using molecular docking (Table 1) :

Table 1. Molecular Docking Scores Against SRC (PDB: 3G5D)

| Compound | Docking Score | Glide Score | Glide emodel |

|---|---|---|---|

| 4-O-Galloylbergenin | -6.503 | -7.13 | -65.679 |

| 11-O-Galloylbergenin | -5.875 | -5.968 | -66.129 |

| 11-O-Protocatechuoylbergenin | -6.595 | -6.129 | -78.65 |

| 11-O-Syringylbergenin | -7.071 | -7.113 | -76.722 |

| Bergenin | -6.136 | -6.159 | -55.714 |

| Epicatechin-3-gallate | -7.965 | -8.037 | -81.097 |

Key Findings :

- 11-O-Syringylbergenin and Epicatechin-3-gallate exhibited superior docking scores compared to this compound, suggesting stronger interactions with SRC .

- Positional Isomerism : this compound outperformed 11-O-galloylbergenin in SRC binding, indicating the 4-O position may optimize steric interactions .

Antioxidant Activity

DPPH Radical Scavenging :

Table 2. Target Enrichment Analysis

| Compound | Key Pathways | Target Count |

|---|---|---|

| This compound | MAPK, PI3K-Akt, Lipid metabolism | 32 |

| 11-O-Syringylbergenin | Proteoglycans in cancer, Adherens junctions | 28 |

| Bergenin | PPARγ/PTEN/Akt signaling | 18 |

Activité Biologique

4-o-Galloylbergenin is a derivative of bergenin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antiplasmodial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 480.38 g/mol. It can be isolated from various plant sources, including the rhizome of Ardisia gigantifolia and Bergenia crassifolia .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The effectiveness of this compound was evaluated using various assays, including DPPH radical scavenging activity, reducing power assay, and total antioxidant capacity.

Table 1: Antioxidant Activity Comparison

| Compound | % Radical Scavenging Activity (RSA) | EC50 (μg/mL) | Reducing Power Assay (RPA) | Total Antioxidant Capacity |

|---|---|---|---|---|

| This compound | 87.26 ± 1.671 | 7.276 ± 0.058 | 1.315 ± 0.027 | 951.50 ± 109.64 |

| Bergenin | 6.858 ± 0.329 | 99.807 ± 3.120 | 0.055 ± 0.002 | 49.159 ± 3.136 |

| Ascorbic Acid | 97.85 ± 0.623 | 6.571 ± 0.303 | 3.351 ± 0.034 | 2478.36 ± 173.81 |

| Gallic Acid | 98.12 ± 0.931 | 4.732 ± 0.187 | 1.435 ± 0.031 | 2201.05 ± 152.33 |

As shown in Table 1, the radical scavenging activity of this compound is significantly higher than that of bergenin itself, indicating its potential as a powerful antioxidant agent .

Antiplasmodial Activity

The antiplasmodial activity of this compound was assessed against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies revealed that it has a promising IC50 value, indicating effective inhibition of the parasite's growth.

Table 2: Antiplasmodial Activity

| Compound | Source | IC50 (μg/mL) |

|---|---|---|

| This compound | Whole plant of M. philippensis | <8 μM (7.85 μM) |

| Bergenin | Various sources | >8 μM |

| Chloroquine | Standard control | <28 nM |

The results indicate that the antiplasmodial activity of this compound is comparable to that of standard antimalarial drugs like chloroquine .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Antioxidant Mechanism : It scavenges free radicals, thereby preventing oxidative stress and cellular damage.

- Antimalarial Mechanism : The compound may interfere with the metabolic processes of P. falciparum, leading to reduced parasitemia levels in treated subjects .

Case Studies and Research Findings

A notable study conducted on mice infected with P. falciparum demonstrated that treatment with extracts rich in bergenin derivatives, including this compound, resulted in significant reductions in parasitic load and inflammation markers . The treatment also induced a Th1-type immune response, further supporting its potential as a therapeutic agent against malaria.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying 4-O-Galloylbergenin from natural sources?

Methodological Answer:

- Extraction: Use polar solvents (e.g., methanol/water mixtures) for initial extraction from plant material (e.g., Ardisia gigantifolia roots). Column chromatography (silica gel, Sephadex LH-20) is standard for purification, with TLC and HPLC-MS for monitoring .

- Validation: Confirm purity via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Compare spectral data with published references to avoid misidentification of structurally similar bergenin derivatives .

Q. How are spectroscopic techniques applied to elucidate the structure of this compound?

Methodological Answer:

- NMR Analysis: Assign galloyl and bergenin moieties using ¹H-¹³C HMBC correlations to identify ester linkages. For example, the galloyl group’s carbonyl (δ ~165-170 ppm) correlates with bergenin’s hydroxyl protons .

- Mass Spectrometry: Use HRMS to confirm molecular formula (e.g., [M-H]⁻ at m/z 483.0774 for C₂₁H₂₀O₁₂). Fragmentation patterns distinguish 4-O-galloylation from positional isomers (e.g., 11-O-galloylbergenin) .

Advanced Research Questions

Q. How can network pharmacology models be designed to study this compound’s multi-target mechanisms in colorectal cancer?

Methodological Answer:

- Target Prediction: Use SwissTargetPrediction or SEA databases to identify potential protein targets (e.g., EGFR, AKT1). Validate via molecular docking (AutoDock Vina) to assess binding affinity and pose stability .

- Pathway Enrichment: Perform KEGG/GO analysis on predicted targets to map oncogenic pathways (e.g., PI3K-AKT). Cross-reference with transcriptomic data from CRC cell lines to prioritize in vitro validation .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Data Triangulation: Compare studies for variables like cell line specificity (e.g., HCT116 vs. SW480), assay conditions (e.g., hypoxia vs. normoxia), and compound purity (≥95% by HPLC).

- Statistical Tools: Apply multivariate analysis (e.g., PCA) to isolate confounding factors. Replicate experiments with standardized protocols (e.g., MTT assay with positive controls like 5-FU) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

Methodological Answer:

- In Vivo Models: Use Sprague-Dawley rats for bioavailability studies. Monitor plasma concentrations via LC-MS/MS at critical timepoints (0.5–24 h post-administration).

- Metabolite Profiling: Incubate with liver microsomes to identify phase I/II metabolites. Use UPLC-QTOF-MS to detect glucuronidation or sulfation products .

Q. How can researchers validate the specificity of this compound’s antioxidant activity in complex biological matrices?

Methodological Answer:

- Competitive Assays: Compare DPPH/ABTS radical scavenging against gallic acid (positive control) and BHT (non-phenolic antioxidant). Use ESR spectroscopy to confirm free radical quenching mechanisms.

- Cellular Models: Apply ROS-sensitive probes (e.g., DCFH-DA) in LPS-stimulated macrophages. Include knockdown models (e.g., Nrf2⁻/⁻) to test pathway dependency .

Q. Methodological Best Practices

- Reproducibility: Document experimental parameters in line with BJOC guidelines (e.g., solvent purity, column dimensions, NMR acquisition settings) .

- Data Reporting: Include raw spectral data and docking scores in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

- Ethical Compliance: For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare reporting .

Propriétés

IUPAC Name |

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSHSFQTWCKTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.